1,2,4,5-Tetrazine

Description

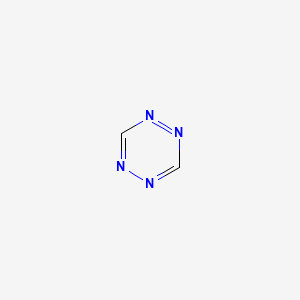

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMXYRLEDBSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183194 | |

| Record name | s-Tetrazine (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-96-0 | |

| Record name | 1,2,4,5-Tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tetrazine (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4,5 Tetrazine and Its Derivatives

Established Synthetic Pathways of 1,2,4,5-Tetrazine Core Structure

Condensation Reactions with Hydrazine (B178648) Derivatives

Guanidine (B92328) Derivative Reactions

A notable method for synthesizing 1,2,4,5-tetrazines involves the reaction of guanidine hydrochloride with hydrazine researchgate.netmdpi.com. This multi-step procedure is crucial for preparing valuable tetrazine precursors mdpi.com. In the initial step, guanidine hydrochloride reacts with hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride, often with high yields mdpi.com. For instance, reacting 19.1 g of guanidine hydrochloride with 34.1 g of hydrazine monohydrate in 1,4-dioxane (B91453) at its boiling point for approximately 2 hours yields 27.7 g of pure 1,2,3-triaminoguanidine monohydrochloride google.com.

The resulting 1,2,3-triaminoguanidine hydrochloride can then react with 2,4-pentanedione to form a symmetrically substituted dihydro-1,2,4,5-tetrazine, specifically 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine mdpi.comgoogle.com. This intermediate is subsequently oxidized using sodium nitrite (B80452) in acetic acid to yield the corresponding this compound mdpi.com. Alternatively, 3,6-diamino-1,2,4,5-tetrazine can be synthesized by combining triaminoguanidine monohydrochloride with 2,4-pentanedione, followed by oxidation and subsequent reaction with ammonia (B1221849) google.com.

Hydrazine Hydrate (B1144303) and Nitrile Condensation

The conventional approach for synthesizing 1,2,4,5-tetrazines involves the condensation of hydrazine with aromatic nitrile precursors, followed by the oxidation of the resulting 1,2-dihydrotetrazine acs.org. While effective for aromatic derivatives, this two-step strategy is generally less suitable for the synthesis of aliphatic or unsymmetrically substituted tetrazines acs.org.

More modern approaches have emerged, including a one-pot synthesis that directly converts aliphatic nitriles and hydrazine into 1,2,4,5-tetrazines universityofcalifornia.edunih.govnih.gov. This transformation is notably catalyzed by Lewis acid transition metals, particularly divalent nickel and zinc salts universityofcalifornia.edunih.govnih.govresearchgate.net. For example, the synthesis of 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) can be achieved by reacting hydrazine hydrate (2.1 mmol) with acetonitrile (B52724) in dichloromethane (B109758) at 0–5°C for 24 hours, yielding crude products that are then purified by recrystallization from ethanol (B145695) . Reported yields for this method range from 65% to 78%, depending on the nitrile substituents .

Thiol-containing organocatalysts have also been successfully employed to promote the formation of unsymmetrical tetrazines from hydrazine hydrate and nitriles at room temperature, offering milder reaction conditions and broader substrate scope mdpi.comresearchgate.net. Furthermore, an S-induced one-pot synthesis method has been developed for the preparation of unsymmetrically disubstituted 1,2,4,5-tetrazines, utilizing aromatic nitriles and hydrazine hydrate under thermal conditions rsc.orgrsc.orgresearchgate.net. This method has successfully prepared 18 unprecedented unsymmetrically substituted tetrazines rsc.org.

Dimerization of Ethyl Diazoacetate

The this compound ring system can also be constructed through the dimerization of ethyl diazoacetate mdpi.comnih.gov. This process typically involves the reaction of ethyl diazoacetate with sodium hydroxide, which leads to the formation of the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid mdpi.comorgsyn.org. This dimerization occurs under mild conditions and can achieve high yields, up to 97% mdpi.com.

Following the dimerization, the disodium salt is neutralized, converted into the corresponding acid chloride using thionyl chloride, and then esterified with methanol (B129727) mdpi.comthieme-connect.com. The final step involves the oxidation of the resulting compound to form the this compound ring mdpi.comthieme-connect.com. This multi-step sequence is a well-established route for preparing dimethyl this compound-3,6-dicarboxylate, which can subsequently be desymmetrized for further modifications nih.govthieme-connect.com.

Modern Approaches for Functionalized this compound Synthesis

Modern synthetic strategies for 1,2,4,5-tetrazines emphasize efficiency, selectivity, and the ability to introduce diverse functionalities. These approaches often leverage one-pot reactions, catalytic methods, and specific strategies for achieving unsymmetrical substitution.

One-pot syntheses offer significant advantages in terms of efficiency and reduced purification steps universityofcalifornia.eduacs.orgnih.gov. The metal-catalyzed one-pot synthesis from nitriles and hydrazine, as discussed previously, is a prime example of this approach, providing direct access to a range of tetrazines universityofcalifornia.edunih.gov.

Solid-phase synthesis has also emerged as a valuable one-pot methodology. For instance, a nitrile-functionalized resin can be treated with hydrazine hydrate and 3-mercaptopropionic acid, followed by on-resin oxidation using an aqueous solution of sodium nitrite and hydrochloric acid acs.org. This method is compatible with various nitriles and has been successfully expanded to generate disubstituted unsymmetrical s-tetrazines acs.org.

A modular one-pot strategy utilizing dual-reactive 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a starting material allows for sequential nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels–Alder (IEDDA) reactions nih.gov. This approach provides rapid access to complex heterobivalent ligands nih.gov.

Metal catalysis has revolutionized tetrazine synthesis, particularly for expanding the scope of accessible derivatives. Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, are highly effective in promoting the direct formation of 1,2,4,5-tetrazines from nitriles universityofcalifornia.edunih.govresearchgate.net.

Table 1: Representative Metal Catalysts and Yields for Tetrazine Synthesis from Nitriles researchgate.net

| Catalyst | Yield (%) |

| Ni(OTf)₂ | 95 |

| NiI₂ | 93 |

| NiCl₂ | 73 |

| Zn(OTf)₂ | 70 |

| ZnI₂ | 68 |

Palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, are increasingly employed for the functionalization of the tetrazine core or its substituents nih.govacs.orgchemrxiv.org. These reactions enable the introduction of various aryl, heteroaryl, and vinyl groups mdpi.comacs.org. For example, 3-bromo-6-methyl-1,2,4,5-tetrazine can undergo Sonogashira coupling with terminal alkynes, providing an efficient route to 3,6-dialkyl-1,2,4,5-tetrazines chemrxiv.org. Beyond synthesis, 3,6-dichloro-1,2,4,5-tetrazine has also been identified as a catalyst in organic reactions, such as the activation of C-S bonds rsc.org.

The synthesis of unsymmetrically substituted 1,2,4,5-tetrazines presents a significant challenge due to the inherent symmetry of the tetrazine ring and the potential for undesired side reactions acs.orgnih.govresearchgate.netnih.gov. However, several strategies have been developed to overcome these limitations.

The metal-catalyzed one-pot synthesis from nitriles and hydrazine is particularly effective for producing asymmetric tetrazines nih.govnih.gov. This method allows for the combination of different nitriles to yield unsymmetrical products nih.gov. Similarly, thiol-catalyzed organocatalytic approaches enable the synthesis of unsymmetrical tetrazines from hydrazine hydrate and nitriles under mild conditions acs.orgmdpi.comresearchgate.net.

Another effective strategy involves the S-induced one-pot synthesis, where two different aromatic nitriles are reacted with hydrazine hydrate under thermal conditions to yield unsymmetrically disubstituted 1,2,4,5-tetrazines rsc.orgrsc.orgresearchgate.net.

Strategies involving specific intermediates are also crucial. For instance, N,N'-diacylhydrazines can be converted into 1,2-dichloromethylene hydrazines, which then undergo condensation with hydrazine and subsequent oxidation to yield unsymmetrical tetrazines with aliphatic substituents mdpi.com. Thioether tetrazines serve as valuable intermediates for the synthesis of unsymmetrical disubstituted tetrazines via Liebeskind-Srogl cross-coupling reactions with boronic acids and organostannanes mdpi.com. Furthermore, Suzuki cross-coupling reactions with N-alkyl substituted chlorotetrazines provide a mild and straightforward route to diverse unsymmetrical 1,2,4,5-tetrazines acs.org.

Derivatization Approaches for Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound ring significantly influences its electronic properties, reactivity, and stability. In general, tetrazines bearing stronger electron-withdrawing groups tend to exhibit faster kinetics in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions. Conversely, the presence of electron-donating groups typically leads to slower cycloaddition reactions due to an increase in the energy of the lowest unoccupied molecular orbital (LUMO) of the tetrazine diene. However, tetrazines with strong EWGs can also be more susceptible to nucleophilic attack and degradation in aqueous environments nih.govrsc.orgresearchgate.net.

Research findings indicate that while electron-withdrawing groups enhance tetrazine reactivity, they can compromise stability under physiological conditions. For example, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, which features electron-withdrawing pyridyl groups, reacts very rapidly but shows less than 1% integrity after 24 hours in cell growth medium. In contrast, tetrazines with electron-donating groups tend to be more stable, albeit with slower cycloaddition kinetics. A balanced approach often involves diaryl-substituted tetrazines, which offer a favorable equilibrium between reactivity and stability researchgate.net.

Synthesis of Fused Polycyclic Tetrazine Systems

The construction of fused polycyclic tetrazine systems represents an important area in heterocyclic chemistry, leading to compounds with diverse properties, including those relevant for high-energy density materials mdpi.comresearchgate.net. These systems often involve the fusion of the six-membered this compound unit with other heterocyclic rings, such as 1,2,4-triazole (B32235) or pyrazole (B372694) mdpi.com. Synthetic strategies for fused polycyclic systems can involve various approaches, including multi-step procedures that enable the preparation of valuable tetrazine precursors for subsequent functionalization through nucleophilic substitution and coupling reactions mdpi.comresearchgate.net. Oxidative cyclization is a common method for forming fused heterocyclic systems, as seen in the synthesis of triazolotetrazines beilstein-journals.orgnih.govbeilstein-journals.org.

Triazolotetrazines and tetrazolotetrazines are significant classes of fused polycyclic tetrazine systems. The synthesis of Current time information in Bangalore, IN.fishersci.cascilit.comtriazolo[1,5-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazines has been achieved through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine moiety. This process typically involves nucleophilic substitution of a 3,5-dimethylpyrazol fragment, followed by oxidative cyclization using reagents such as (diacetoxyiodo)benzene (B116549) on heating in trifluoroethanol beilstein-journals.orgnih.govbeilstein-journals.org. Yields for these reactions can vary significantly, from 10% to 86%, with certain substituents like 4-methylphenyl, phenyl, and 4-chlorophenyl leading to lower yields due to byproduct formation nih.gov.

Another approach to triazolotetrazines involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalyst like piperidine, followed by cyclization scilit.comchemprob.org. For example, triazolo[4,3-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazine derivatives have been prepared by reacting 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one with hydrazonoyl halides researchgate.net.

Tetrazolotetrazines can be formed through the isomerization of azidotetrazines. In solutions, azidotetrazines may exist in equilibrium with their tetrazolo[1,5-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazine forms. This ring closure has been confirmed by spectroscopic methods such as ¹³C NMR spectroscopy sciengine.com. The synthesis of these compounds can also involve the preparation of 3,6-bis(dimethylpyrazolyl)tetrazine as a versatile starting material, which can then be transformed into tetrazolotetrazines researchgate.net.

Table 1: Examples of Fused Polycyclic Tetrazine Systems and Synthetic Approaches

| Fused System Type | Starting Materials/Precursors | Key Reaction/Conditions | Yield Range | References |

| Triazolo[1,5-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazines | 3,6-disubstituted 1,2,4,5-tetrazines with amidine moiety | Oxidative cyclization with (diacetoxyiodo)benzene in trifluoroethanol | 10–86% | beilstein-journals.orgnih.govbeilstein-journals.org |

| Triazolo[4,3-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazines | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol + aromatic aldehydes | Cyclization addition with piperidine | Not specified | scilit.comchemprob.org |

| Tetrazolo[1,5-b] Current time information in Bangalore, IN.fishersci.cascilit.comamericanelements.comtetrazines | Azidotetrazines | Isomerization | Not specified | sciengine.com |

The introduction of N-oxide functionalities into 1,2,4,5-tetrazines is a strategy for enhancing the density and performance of these materials, particularly in the context of energetic compounds scilit.comresearchgate.net. The regioselective introduction of 2,4-di-N-oxide functionalities has been a focus of research. Various new tetrazine structures containing the N-oxide functionality have been synthesized and characterized scilit.com.

Oxidation of this compound derivatives to their N-oxide forms can be achieved using various oxidizing agents. For instance, 3,6-diazido-1,2,4,5-tetrazine 1,4-dioxide has been produced through oxidation with peroxytrifluoroacetic acid, with hypofluorous acid proving to be even more effective lanl.gov. Similarly, 6-amino-[1,5b]tetrazolo-1,2,4,5-tetrazine can be oxidized to both mono- and di-N-oxide products lanl.gov. Hydrogen peroxide (50%) has also been effectively employed to generate N-oxide tetrazine compounds scilit.com. The stability of fully unsaturated high-nitrogen heterocycles with adjacent nitrogen atoms can increase in the presence of N-oxide oxygen atoms at specific ring positions acs.org.

Stereoselective Synthesis of this compound Derivatives

While the general synthesis of this compound derivatives is well-documented, specific methodologies focusing on the stereoselective synthesis of the this compound core itself are less commonly detailed in the provided literature. The concept of stereoselective synthesis typically applies to compounds where new chiral centers are formed or existing stereochemistry is controlled during the reaction.

One related area of research involves the asymmetric synthesis of heterocyclic compounds that may be appended with or derived from tetrazine-like structures. For example, asymmetric synthesis has been reported for 4,5-dihydro-1H- Current time information in Bangalore, IN.fishersci.cascilit.com-triazoline core structures possessing an acetylated carbohydrate appendage, using acetylated glucose Schiff bases as chiral scaffolds mdpi.com. While this demonstrates stereoselective control in related nitrogen-containing heterocycles, direct stereoselective synthesis methods specifically for the this compound ring or its direct derivatives were not prominently described in the provided search results. The inherent planar and aromatic nature of the this compound ring itself means that stereoselectivity primarily arises when chiral substituents are introduced onto the ring or when the tetrazine is part of a larger chiral molecular framework.

Advanced Reactivity and Reaction Mechanisms of 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (iEDDA) Reactions

The iEDDA reaction involving 1,2,4,5-tetrazines is a [4+2] cycloaddition process where the electron-poor tetrazine acts as the diene and an electron-rich alkene or alkyne serves as the dienophile. Unlike normal electron demand Diels-Alder reactions, the iEDDA is characterized by the interaction between the dienophile's highest occupied molecular orbital (HOMO) and the tetrazine's lowest unoccupied molecular orbital (LUMO).

The reaction proceeds via the 1,4-addition of the tetrazine's –C=N–N=C– diene system to the dienophile, forming a highly strained bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling one equivalent of nitrogen gas (N₂), to yield a 4,5-dihydropyridazine. The dihydropyridazine (B8628806) can then isomerize to 1,4-dihydro isomers or be oxidized to form the more stable pyridazine (B1198779) product. Alkyne dienophiles directly afford the corresponding pyridazine upon reaction.

Kinetic Studies and Reaction Rate Optimization

The kinetics of iEDDA reactions are fundamentally governed by the energy gap between the HOMO of the dienophile and the LUMO of the diene (tetrazine). A smaller energy difference between these frontier molecular orbitals (FMOs) generally leads to a faster reaction rate. Several factors can be optimized to enhance reaction kinetics, including the inherent strain of the dienophile and the electronic properties of substituents on the tetrazine. Steric effects can also play a role, with bulky substituents on either reactant potentially reducing the reaction rate by increasing the distortion energy required to reach the transition state.

Influence of Dienophile Structure (e.g., trans-Cyclooctene (B1233481), Norbornene, Cyclopropene)

The structure and inherent ring strain of the dienophile significantly influence the iEDDA reaction rate. Highly strained dienophiles are more reactive because their pre-distorted conformation requires less distortion energy to achieve the transition state.

trans-Cyclooctene (TCO): TCO derivatives are among the fastest dienophiles for iEDDA reactions, exhibiting exceptionally high second-order rate constants, particularly in aqueous media. For instance, the original TCO showed a rate constant of 1140 M⁻¹s⁻¹ in methanol (B129727) and 2000 M⁻¹s⁻¹ in 9:1 MeOH/water with a dipyridyl-tetrazine. Further design efforts led to highly strained fused TCOs, such as s-TCO, which was computationally predicted and experimentally verified to react 160 times faster than the original TCO. Similarly, cis-dioxolane-fused TCO (d-TCO) demonstrated a 27-fold rate enhancement towards diphenyl-s-tetrazine compared to the original TCO, with syn- and anti-diastereomers exhibiting rate constants of 366,000 M⁻¹s⁻¹ and 318,000 M⁻¹s⁻¹, respectively, in pure water at 25 °C.

Norbornene: Norbornenes are also highly reactive dienophiles in iEDDA reactions with 1,2,4,5-tetrazines and are widely utilized in bioconjugation. Studies have shown that changing the stereochemistry of immobilized norbornene from exo- to endo- can halve the reaction rate. Interestingly, some norbornene-tetrazine reactions can lead to unexpected 1:2 stoichiometric dimeric products, especially with certain tetrazine substituents like 3-phenyl-1,2,4,5-tetrazine, while 3,6-diphenyl-1,2,4,5-tetrazine (B188303) tends to yield only monomeric products.

Cyclopropene: Cyclopropenes are viable dienophiles for iEDDA reactions. For example, carbamate-linked methylcyclopropenes have been observed to react approximately 100 times faster with tetrazines than their amide-linked counterparts, significantly reducing the labeling time in bioorthogonal applications.

Table 1: Representative Second-Order Rate Constants (k₂) for iEDDA Reactions of 1,2,4,5-Tetrazines with Various Dienophiles

| Dienophile | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Solvent/Conditions |

| trans-Cyclooctene (TCO) | Dipyridyl-tetrazine | 1140 | MeOH |

| trans-Cyclooctene (TCO) | Dipyridyl-tetrazine | 2000 | 9:1 MeOH/Water |

| syn-dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 | Pure water, 25 °C |

| anti-dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 318,000 | Pure water, 25 °C |

| Norbornene | 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | 1.4 - 2.7 | MeOH / Acetonitrile (B52724) |

| Bicyclononyne (BCN) | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | 125 | MeOH |

| Bicyclononyne (BCN) | 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | 3.6 | MeOH |

Effect of Substituents on 1,2,4,5-Tetrazine (C3 and C6 positions)

The electronic nature of substituents at the C3 and C6 positions of the this compound ring significantly influences its reactivity.

Electron-Withdrawing Groups (EWGs): Substituting the C3 and C6 positions with EWGs increases the reactivity of the tetrazine. This is because EWGs lower the LUMO energy level of the diene, thereby decreasing the HOMOdienophile–LUMOdiene energy gap and accelerating the iEDDA reaction. Examples include tetrazines with carboxylate EWGs, which exhibit faster kinetics than those bearing methoxy (B1213986) groups. Similarly, 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine showed a 40-fold improvement in reaction rate compared to diphenyltetrazine. However, highly electron-deficient tetrazines, while very reactive, can sometimes be more susceptible to nucleophilic attack and degradation in biological media.

Electron-Donating Groups (EDGs): Conversely, electron-donating substituents tend to increase the LUMO energy of the tetrazine, leading to a larger HOMO-LUMO gap and consequently slower reaction rates.

Steric Effects: Beyond electronic effects, steric hindrance also impacts reactivity. Hydrogen-substituted tetrazines, for instance, can show a significantly increased reactivity (up to 70-fold) compared to di-substituted tetrazines due to reduced steric demands.

Table 2: Influence of C3 and C6 Substituents on this compound Reactivity with Bicyclononyne (BCN) in Methanol

| Tetrazine Substituents (C3, C6) | k₂ (M⁻¹s⁻¹) | Electronic Effect |

| -H, -H (unsubstituted) | Very high (general trend) | N/A |

| -CF₃-phenyl, -pyrimidinyl | 125 | Strong EWG |

| -CH₃-phenyl, -CH₃-phenyl | 3.6 (reference) | EWG |

| -F-phenyl, -F-phenyl | 2.7 | EWG |

| Electron-donating groups (general) | 0.58 - 2.3 | EDG |

Regioselectivity in Cycloaddition Reactions

For over 60 years since its initial disclosure, the iEDDA reaction of 1,2,4,5-tetrazines has predominantly exhibited a single cycloaddition mode: the 3,6-cycloaddition across the two carbon atoms of the tetrazine ring. This mode is generally observed regardless of the tetrazine's substitution pattern or the nature of the dienophile.

However, the electronic properties of substituents can indeed influence the regioselectivity of these cycloadditions. Unsymmetrical 1,2,4,5-tetrazines have been shown to participate in well-defined and regioselective iEDDA reactions, often providing a single cycloadduct. In some cases, an unexpected regioselectivity has been observed, proceeding opposite to what might be anticipated.

A notable recent discovery describes an unprecedented 1,4-cycloaddition (across the two nitrogen atoms, N1/N4) of 1,2,4,5-tetrazines with aryl-conjugated enamines. This unique regioselectivity, distinct from the typical 3,6-cycloaddition, is promoted by solvent hydrogen bonding (e.g., hexafluoroisopropanol, HFIP) and leads to the formation of 1,2,4-triazine (B1199460) derivatives through a formal retro [4+2] cycloaddition loss of a nitrile.

Computational Analysis of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating the intricate mechanisms of this compound reactions. These analyses provide crucial insights into reaction pathways, activation energies, and transition states, helping to rationalize experimental observations and predict new reactivities. For instance, DFT calculations have been used to understand the Brønsted acid-catalyzed synthesis of unsymmetrical 1,2,4,5-tetrazines and to elucidate the complex multi-step processes involved in reactions between tetrazines and arynes. Computational models can even predict the reactivity of aryl/alkyl-substituted tetrazines in iEDDA reactions with high accuracy, overcoming limitations of simpler qualitative theories.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a foundational concept applied to understand the reactivity of 1,2,4,5-tetrazines in iEDDA reactions. According to FMO theory, the primary interaction governing the kinetics of iEDDA is between the LUMO of the electron-poor tetrazine (diene) and the HOMO of the electron-rich dienophile. A smaller energy difference between these orbitals is generally associated with a faster reaction rate. Computational studies have consistently shown that more reactive tetrazines tend to have lower LUMO energies.

Solvent Effects on Reactivity and Selectivity

Solvent choice plays a critical role in dictating the reactivity and selectivity of this compound reactions, particularly in inverse electron-demand Diels-Alder (iEDDA) cycloadditions. Typically, the iEDDA reaction between 1,2,4,5-tetrazines and alkenes in common polar solvents, such as methanol or chloroform, proceeds via a classical C3/C6 cycloaddition pathway, followed by the elimination of dinitrogen (N₂) to yield pyridazine derivatives. cenmed.comnih.govuni.lu

However, the use of hexafluoroisopropanol (HFIP) as a solvent introduces a remarkable and unprecedented change in reaction mode. In HFIP, 1,2,4,5-tetrazines react with enamines through an anomalous N1/N4 cycloaddition, leading to the formation of 1,2,4-triazine products. cenmed.comnih.govuni.luwikiwand.comfishersci.at This unique selectivity is attributed to the strong hydrogen-bonding capabilities of HFIP. HFIP's ability to form hydrogen bonds with the this compound ring activates it for reaction by potentially altering its lowest unoccupied molecular orbital (LUMO) distribution, making a conjugated nitrogen atom more susceptible to nucleophilic attack compared to a carbon atom. wikiwand.com This shift in selectivity from C3/C6 to N1/N4 cycloaddition correlates with a decrease in the solvent's pKa. fishersci.at

Mechanistic studies reveal that in HFIP, the reaction proceeds through a novel pathway involving initial C-N bond formation, followed by deprotonation and a 3,3-sigmatropic rearrangement, with HFIP molecules playing a crucial role in mediating the deprotonation step. cenmed.comuni.lu While unsubstituted this compound and dimethyl this compound-3,6-dicarboxylate primarily undergo conventional 3,6-cycloaddition even in HFIP, certain unsymmetrical 1,2,4,5-tetrazines have demonstrated significant N1/N4 regioselectivity in this solvent. wikiwand.com

Nucleophilic Substitution Reactions of this compound Precursors

Nucleophilic substitution reactions are pivotal in the functionalization and synthesis of diverse this compound derivatives, often involving their precursors. 3,6-disubstituted 1,2,4,5-tetrazines are particularly important in this context. nih.gov Precursors such as hydrazines and chlorides serve as valuable intermediates for further nucleophilic substitution and coupling reactions. nih.govmissouri.edu

A prime example is 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, which acts as a crucial precursor in the synthesis of nitrogen-rich energetic compounds. Its C3 and C6 positions are highly reactive, facilitating straightforward nucleophilic substitution to yield a variety of derivatives. nih.gov The synthesis of 3,6-dichloro-1,2,4,5-tetrazine (B31795) (DCT) often involves the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), where hydrazine (B178648) groups are replaced by chlorine atoms via nucleophilic substitution. wikipedia.org The resulting 3,6-dichloro-1,2,4,5-tetrazine is highly electrophilic, with its chlorine atoms enhancing its reactivity towards nucleophiles, thereby promoting further nucleophilic aromatic substitution reactions. wikipedia.org This is exemplified by the synthesis of 3,6-bis(3,3-dinitroazetidineyl)-1,2,4,5-tetrazine through nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine with 3,3-dinitroazetidine (B175035) (DNAZ). wikipedia.org

Furthermore, 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) can be synthesized via hydrazine-mediated displacement of leaving groups on asymmetrically substituted tetrazines. fishersci.ie Similarly, 3,6-bis(methylthio)-1,2,4,5-tetrazine is known to undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov Recent advancements have demonstrated the utility of stepwise nucleophilic substitution on 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine for the selective introduction of unsymmetric functional groups, such as hydrazine and nitroamine moieties, onto the tetrazine ring. nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization is a fundamental and widely employed method for the construction of the this compound ring system. nih.govamericanelements.com A common synthetic route, known as the Pinner synthesis, involves the cyclization of an amidrazone in the presence of excess hydrazine to form dihydro-1,2,4,5-tetrazine derivatives, which are subsequently oxidized to the corresponding 1,2,4,5-tetrazines using an appropriate oxidizing agent. nih.gov

Various oxidizing agents have been successfully utilized for this crucial final step. These include sodium nitrite (B80452) in acidic media like acetic acid or hydrochloric acid, which generates nitrogen oxides in situ. nih.govamericanelements.com Iron(III) chloride is another effective oxidant. nih.gov More advanced methods involve hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIDA). For instance, the oxidative cyclization of 3,6-dihydrazino-1,2,4,5-tetrazine in the presence of PIDA in a mixture of acetonitrile and N,N-dimethylformamide can directly yield the tetrazine core. fishersci.ie

The synthesis of fused heterocyclic systems, such as nih.govfishersci.ienih.govtriazolo[1,5-b] nih.govfishersci.ienih.govamericanelements.comtetrazines, also relies on oxidative cyclization. This process involves the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines containing amidine fragments, typically achieved with (diacetoxyiodo)benzene (B116549) in trifluoroethanol, or with N-bromosuccinimide under microwave irradiation in acetonitrile. flybase.orgnih.gov Additionally, 1,2,4,5-tetrazines can be formed through the thermal oxidative cyclization of acyclic adducts derived from nitrilimines and 1-substituted-1-methylhydrazines. ereztech.com In some cases, the oxidation of dihydrotetrazines, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) to 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), can be achieved using molecular oxygen in a polar aprotic solvent like sulfolane. wikipedia.org

Other Significant Reaction Pathways

Beyond the aforementioned reactions, 1,2,4,5-tetrazines participate in several other significant reaction pathways, underscoring their versatility in organic synthesis.

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions: These reactions represent one of the most prominent and widely studied transformations of 1,2,4,5-tetrazines. nih.govwikipedia.orgfishersci.ieamericanelements.comflybase.orgfishersci.besigmaaldrich.comnih.govnih.govontosight.ai 1,2,4,5-Tetrazines function as highly electron-deficient dienes, readily reacting with electron-rich dienophiles such as strained alkenes and alkynes. americanelements.comfishersci.besigmaaldrich.comnih.govnih.gov This reaction is characterized by its exceptional speed, selectivity, biocompatibility, and often catalyst-free nature, earning it recognition as a "third-generation click reaction" in bioorthogonal chemistry, with applications in protein labeling and imaging. americanelements.comflybase.orgfishersci.benih.govnih.gov Reaction rates with dienophiles like trans-cyclooctene (TCO) can be remarkably high, reaching up to 10⁶ M⁻¹s⁻¹. fishersci.benih.gov The reactivity is further enhanced when the tetrazine is more electron-deficient and less sterically hindered, and when the dienophile possesses a highly strained C-C multiple bond. fishersci.be While symmetrical 1,2,4,5-tetrazines are commonly employed due to their accessibility, unsymmetrical derivatives also participate effectively, yielding 1,2-diazines (pyridazines) with defined regioselectivity. sigmaaldrich.com The typical outcome of these iEDDA reactions is the formation of a bicyclic intermediate, which then undergoes retro-Diels-Alder extrusion of dinitrogen to afford the aromatic pyridazine product. nih.govuni.luwikipedia.orgontosight.ai Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides has also been reported. ontosight.ai

Click-to-Release Mechanism: An intriguing extension of the iEDDA reactivity is the "click-to-release" mechanism. The adduct formed between carbamate-type TCO derivatives and 1,2,4,5-tetrazines can undergo a subsequent dissociation, releasing an amine. This characteristic holds promise for applications in prodrug development. fishersci.be

General Reactivity (Oxidation, Reduction, Substitution): Beyond cycloadditions, this compound and its derivatives exhibit broader reactivity. For instance, this compound-3,6-diamine, 1,4-dioxide can undergo further oxidation, reduction to amines, and various substitution reactions, highlighting its versatility as a synthetic building block. wikipedia.org

Reactions with Guanidine (B92328) Derivatives: A significant method for synthesizing 1,2,4,5-tetrazines involves the reaction of guanidine hydrochloride with hydrazine, leading to intermediates that can be further functionalized. For example, 1,2,3-triaminoguanidine (B12136214) hydrochloride, formed in the initial step, can react with penta-2,4-dione to yield a dihydro-1,2,4,5-tetrazine, which is then oxidized to the final tetrazine derivative. nih.gov

Condensation Reactions: Other condensation pathways include the reaction of imidoyl chlorides with hydrazine, a selective method for synthesizing unsymmetrical this compound derivatives by pre-connecting specific structural elements. nih.gov Additionally, substituted 1,2,4,5-tetrazines can be synthesized without an oxidation step through the reaction of thiocarbohydrazide (B147625) with triethyl orthoesters. nih.gov The reaction of aldehydes with hydrazine can also lead to cyclic hexahydro derivatives, which are subsequently oxidized to dihydro-1,2,4,5-tetrazines, and then to disubstituted 1,2,4,5-tetrazines. nih.gov

Applications of 1,2,4,5 Tetrazine in High Energy Density Materials Hedms

Design Principles for 1,2,4,5-Tetrazine-Based HEDMs

The design of HEDMs based on the this compound framework is guided by several key principles aimed at optimizing the balance between energetic performance and stability. A primary strategy involves the functionalization of the tetrazine ring at its 3 and 6 positions with energetic groups. These substituents are chosen to enhance properties such as density, oxygen balance, heat of formation, and detonation performance.

A crucial aspect of the design is the high positive heat of formation that the tetrazine ring imparts to the molecule. This is a direct consequence of the high concentration of energy-rich N-N and C-N bonds. The planar structure of the aromatic tetrazine ring facilitates efficient crystal packing, leading to higher densities, which is a critical factor for improving detonation velocity and pressure. researchgate.net

Computational methods, particularly density functional theory (DFT), play a pivotal role in the rational design of novel tetrazine-based HEDMs. These methods allow for the prediction of key properties such as heats of formation, bond dissociation energies, and detonation performance before undertaking complex and potentially hazardous synthetic work. This predictive capability accelerates the discovery of promising HEDM candidates with a desirable balance of energy and safety.

Coordination chemistry offers another design avenue, where tetrazine-based ligands are used to create coordination polymers. This approach allows for precise control over the structure, leading to enhanced thermal stability and tunable energy densities. rsc.org The ability of the nitrogen atoms in the tetrazine ring to coordinate with metal ions is leveraged to construct these advanced energetic materials. rsc.org

Thermal Stability and Decomposition Mechanisms of Tetrazine HEDMs

Studies have shown that the initial step in the thermal decomposition of many tetrazine derivatives involves the cleavage of bonds associated with the substituent groups rather than the rupture of the tetrazine ring itself. researchgate.net For instance, the introduction of groups like -N₃, -NH₂, -CN, and -OH can enhance thermal stability, while groups such as -NHNH₂, -NHNO₂, -NO₂, and -NF₂ may have the opposite effect. acs.org

The decomposition of the tetrazine ring itself is an exothermic process that liberates significant amounts of nitrogen gas, a key contributor to the energetic output of these materials. For example, some tetrazine derivatives decompose at temperatures well above 200°C. A dinitropyrazole fused 1,2,3,4-tetrazine (B1252208) derivative, for instance, exhibits a high decomposition temperature of 233°C. acs.org Another study on fused triazolo-tetrazine derivatives reported decomposition temperatures ranging from 113.4°C to 349.5°C depending on the substituents. mdpi.com

| Compound Name | Decomposition Temperature (T_d, °C) | Source(s) |

| 3,6-bis((E)-hydrazono(1H-1,2,4-triazol-5-yl)methyl)-1,4-dihydro-1,2,4,5-tetrazine (BHDT) | 240 | researchgate.net |

| Hydroxylammonium salt of 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-s-tetrazine (HHTTz) | 174.63 (onset) | researchgate.net |

| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine | >200 | |

| 1,2,9,10-tetranitrodipyrazolo[1,5-d:5′,1′-f] researchgate.netresearchgate.nettetrazine | 233 | acs.org |

| 3,6-diamino-1,2,4-triazolo[4,3-b] researchgate.netresearchgate.nettetrazine-7-N-oxide | 220 | rsc.org |

| 3-(4-methylphenyl)-1,2,4,5-tetrazine | ~250 (estimated) | vulcanchem.com |

| 3,6-Dinitroamino researchgate.nettriazolo[4,3-b] researchgate.netresearchgate.nettetrazine (DNTT) | 114.1 | mdpi.com |

| 3,6-bis(guanidino) researchgate.nettriazolo[4,3-b] researchgate.netresearchgate.nettetrazine (TTGA) | 198.0 | mdpi.com |

| 3,6-diamino-1,2,4-triazolo[4,3-b] researchgate.netresearchgate.nettetrazine (TTDA) | 358.2 | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Detonation Performance Characteristics

The detonation performance of HEDMs is primarily characterized by detonation velocity (V_D) and detonation pressure (P_det). The this compound framework serves as an excellent platform for developing materials with superior detonation characteristics. The high nitrogen content and large positive heats of formation of tetrazine derivatives are major contributing factors to their high performance. researchgate.netacs.org

The introduction of specific energetic functional groups can dramatically enhance detonation properties. For example, nitro (-NO₂) and difluoroamino (-NF₂) groups are particularly effective at increasing detonation velocity and pressure. acs.org N-oxide functionalities also significantly boost performance by increasing both the density and the oxygen balance of the molecule. For instance, the N-oxide of this compound shows a calculated detonation velocity of 9,100 m/s, which surpasses that of the well-known explosive RDX (8,600 m/s).

Computational studies have predicted that some tetrazine derivatives can achieve detonation velocities exceeding 9,000 m/s and detonation pressures greater than 30 GPa. researchgate.net For example, a hydrazinium (B103819) salt of a fused triazolo-tetrazine derivative exhibits a calculated high detonation velocity of 9,470 m/s. acs.org Similarly, certain asymmetrically substituted tetrazines have been shown to have detonation velocities higher than that of TNT. frontiersin.org

| Compound Name | Detonation Velocity (V_D, m/s) | Detonation Pressure (P_det, GPa) | Source(s) |

| N-Oxide of this compound | 9,100 | - | |

| 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide | >9,000 | ~40 | |

| Asymmetrically substituted tetrazine derivatives (compounds 15-17) | >9,000 | >30 | researchgate.net |

| Asymmetrically substituted tetrazine derivatives (compounds 9-13) | 8,452 - 8,775 | - | researchgate.net |

| 3,6-bis-nitroguanyl-1,2,4,5-tetrazine (DNGTz) | ~8,900 | - | |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) | ~8,500 | - | |

| Hydrazinium salt of 3-amino-6-nitramino- researchgate.nettriazolo[4,3-b] researchgate.netresearchgate.nettetrazine-7-N-oxide (3b) | 9,470 | - | acs.org |

| Hydrazinium salt of 3-hydroxyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine (9) | 8,232 | 23.6 | nih.gov |

| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) | 8,100 | - | nih.gov |

| HTATz·N₂H₄ | 8,500 | - | nih.gov |

| 3,6-diamino-1,2,4-triazolo[4,3-b] researchgate.netresearchgate.nettetrazine-7-N-oxide (1) | 9,384 | 39 | rsc.org |

This table is interactive and allows for sorting and filtering of data.

Structure-Performance Relationships in this compound HEDMs

The energetic properties of this compound-based HEDMs are intricately linked to their molecular structure. By systematically modifying the structure, it is possible to fine-tune the performance characteristics to meet specific application requirements.

High nitrogen content is a defining feature of tetrazine-based HEDMs and is a primary contributor to their high heats of formation. acs.org The introduction of nitrogen-rich energetic groups further enhances this property. The azido (B1232118) group (-N₃) is particularly effective in increasing the heat of formation. acs.org For example, the introduction of an azido group can increase the heat of formation of an energetic molecule by approximately 364 kJ mol⁻¹. acs.org This translates to higher energy release upon decomposition.

Fusing the this compound ring with other heterocyclic rings, such as triazoles or pyrazoles, is a powerful strategy for creating highly effective HEDMs. mdpi.com These fused-ring systems often exhibit enhanced thermal stability and superior detonation performance compared to their single-ring counterparts. researchgate.netrsc.org The planarity of these fused structures promotes strong intermolecular interactions and efficient crystal packing, leading to high densities. rsc.org

For example, a fused tricyclic compound, bis researchgate.nettriazolo[1,5-b:5',1'-f] researchgate.netresearchgate.nettetrazine-2,7-diamine (DATC), has a remarkably high enthalpy of formation and exhibits low sensitivity and high thermal stability, with detonation characteristics superior to many conventional explosives. researchgate.netresearchgate.net Another example, a dinitropyrazole fused 1,2,3,4-tetrazine, combines excellent detonation performance with a high decomposition temperature of 233°C. acs.org The development of such polycyclic systems provides new avenues for designing HEDMs with a good balance of performance and stability. nih.gov

While symmetrically substituted tetrazines are more common due to their relative ease of synthesis, asymmetrically substituted derivatives have emerged as a promising class of HEDMs with unique properties. frontiersin.orgnih.gov Asymmetric substitution allows for the introduction of different functional groups onto the tetrazine core, enabling a more nuanced tuning of the molecule's properties.

This approach can lead to compounds with a desirable combination of high density, positive heat of formation, and good detonation performance. nih.gov For instance, asymmetrically substituted tetrazines bearing a hydrazinyl group on one side and a pyrazole (B372694) group on the other can offer a balance of improved thermal stability from the pyrazole and the ability to form energetic salts via the hydrazinyl group. Research has shown that some asymmetrically substituted tetrazines exhibit detonation velocities higher than 8,000 m/s, which is comparable to well-established explosives like RDX and PETN. frontiersin.org The exploration of asymmetrically substituted tetrazines continues to be a fruitful area of research for the development of novel HEDMs. researchgate.net

Theoretical and Computational Studies in HEDM Design

Computational methods, particularly density functional theory (DFT), are instrumental in the rational design of HEDMs based on the this compound framework. nih.govresearchgate.netacs.org These theoretical studies provide critical insights into the energetic properties and stability of yet-to-be-synthesized molecules, thereby accelerating the discovery of new energetic materials. By calculating various molecular and electronic properties, researchers can screen potential candidates and prioritize those with the most desirable balance of performance and safety. rsc.org

The heat of formation (HOF) is a fundamental parameter that indicates the energy content of a molecule. acs.org A high positive HOF is a key characteristic of energetic materials. Theoretical calculations, often employing isodesmic reactions, are used to accurately predict the HOF of this compound derivatives. nih.govresearchgate.netnih.gov

Studies have shown that the introduction of specific functional groups can significantly increase the HOF of the this compound ring. For instance, the substitution of -CN or -N3 groups has been found to play a crucial role in elevating the HOF values. acs.orgnih.gov In a computational study of 1,2,4,5-tetrahydro-1,2,4,5-tetrazine derivatives, the calculated solid-phase heats of formation ranged from 525.1 to 1639.1 kJ mol⁻¹. nih.govresearchgate.net Another study focusing on tris(1,2,4,5-tetrazin-3-yl)amine-based compounds reported even higher positive HOFs, ranging from 1117 to 2272 kJ/mol, which are significantly greater than those of traditional explosives like RDX and TNT. sciengine.com

The following table presents a selection of calculated heat of formation values for various this compound derivatives from different computational studies.

| Compound | Calculated Heat of Formation (kJ/mol) | Reference |

|---|---|---|

| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) | 623 | nih.gov |

| HTATz·N₂H₄ | 669 | nih.gov |

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives (Series A) | 747.0 to 1639.1 (solid-phase) | d-nb.info |

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives (Series B) | 525.1 to 1013.3 (solid-phase) | d-nb.info |

| Tris(1,2,4,5-tetrazin-3-yl)amine Derivatives | 1117 to 2272 | sciengine.com |

The thermal stability of an energetic material is critically important for its safe handling, storage, and application. Bond dissociation energy (BDE) is a key theoretical parameter used to predict the thermal stability of a molecule, as it indicates the energy required to break the weakest bond, which is often the initial step in decomposition. rsc.orgiau.ir

Computational analyses have been performed to understand how different substituents on the this compound ring affect its thermal stability. A study on various derivatives indicated that substitutions with -N3, -NH2, -CN, -OH, or -Cl groups can enhance the thermal stability of the this compound core. acs.orgnih.gov Conversely, groups such as -NHNH2, -NHNO2, -NO2, and -NF2 were found to have the opposite effect, potentially decreasing thermal stability. acs.orgnih.gov In many cases, the decomposition is initiated by the substituent itself rather than the tetrazine ring. researchgate.net For a series of designed 1,2,4,5-tetrahydro-1,2,4,5-tetrazine-based materials, the calculated bond dissociation energies ranged from 0.8 to 104.9 kJ mol⁻¹, indicating acceptable stabilities for many of the designed compounds. nih.govresearchgate.net

The table below provides BDE data for selected this compound derivatives.

| Compound/Series | Weakest Bond | Calculated Bond Dissociation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives | Not specified | 0.8 to 104.9 | nih.govresearchgate.net |

| -N₃ substituted this compound | Not specified | Favorable for enhancing thermal stability | nih.gov |

| -NH₂ substituted this compound | Not specified | Favorable for enhancing thermal stability | nih.gov |

| -NO₂ substituted this compound | Not specified | Produces opposite effects on thermal stability | nih.gov |

| -NF₂ substituted this compound | Not specified | Produces opposite effects on thermal stability | nih.gov |

Key performance indicators for explosives are detonation velocity (D) and detonation pressure (P). mdpi.com Computational methods, such as the Kamlet-Jacobs equations, are widely used to predict these parameters based on the calculated density and heat of formation of a compound. nih.govresearchgate.net These predictions are invaluable for identifying derivatives with performance potentially superior to that of existing explosives like TNT, RDX, and HMX. nih.gov

Theoretical studies have shown that introducing specific energetic groups is crucial for enhancing detonation performance. The -NF2 or -NO2 groups, for example, are very effective in increasing the detonation velocity and pressure of this compound derivatives. acs.orgnih.gov In contrast, groups like -CN, -NH2, or -OH tend to have the opposite effect. acs.orgnih.gov For a series of computationally designed 1,2,4,5-tetrahydro-1,2,4,5-tetrazine derivatives, predicted detonation velocities reached up to 12.18 km/s and pressures up to 75.1 GPa, values that are superior to those of HMX. d-nb.inforesearchgate.net Similarly, asymmetrically substituted tetrazines have shown detonation velocities higher than 8,000 m/s. nih.gov Fused-ring systems based on tetrazine also exhibit excellent predicted performance, with some derivatives of mdpi.comacs.orgnih.govtriazolo[4,3-b]this compound showing detonation velocities over 8900 m/s and pressures around 34 GPa. researchgate.netrsc.org

The following table summarizes predicted detonation properties for several this compound-based compounds.

| Compound/Series | Predicted Detonation Velocity (D, m/s) | Predicted Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| HTATz | 8,100 | Not specified | nih.gov |

| HTATz·N₂H₄ | 8,500 | Not specified | nih.gov |

| Ammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one (7) | > TNT | > TNT | nih.gov |

| Hydrazinium salt (9) | 8,232 | 23.6 | nih.gov |

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives (Series A) | 8,470 - 12,180 | 29.8 - 75.1 | d-nb.inforesearchgate.net |

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives (Series B) | 7,020 - 12,080 | 29.8 - 74.3 | d-nb.inforesearchgate.net |

| 3-nitro- mdpi.comacs.orgnih.govtriazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA) | 8,953 | 33.9 | researchgate.netrsc.org |

| Tris(1,2,4,5-tetrazin-3-yl)amine Derivatives | 8,300 - 9,400 | 23 - 40 | sciengine.com |

Potential Applications in Explosives, Propellants, and Pyrotechnics

The favorable properties of this compound derivatives, including high nitrogen content, significant positive heats of formation, and often good thermal stability, make them highly attractive for various energetic applications. mdpi.comresearchgate.netresearchgate.net Many compounds based on this heterocyclic core exhibit high density and insensitivity to stimuli like friction and impact, which are critical safety considerations for practical use. mdpi.comresearchgate.net

In the field of explosives , tetrazine derivatives are being developed as potential replacements for traditional materials. nih.gov Some asymmetrically substituted tetrazines have been identified as potential insensitive explosives with detonation properties comparable to or exceeding those of TNT. nih.gov Fused-ring systems, such as those combining tetrazine with triazole rings, have yielded materials with detonation velocities and pressures comparable to powerful explosives like RDX, but with lower sensitivity. researchgate.netrsc.org

As propellants , tetrazine-based compounds are valued for their ability to increase burning rates. google.comsemanticscholar.org For instance, 3,6-dihydrazino-s-tetrazine has been used as an additive in nitrocellulose compositions to accelerate their burning rates, making them suitable for rocket propellants and firearms. google.com Their high nitrogen content often leads to the formation of gaseous N₂ as a primary decomposition product, which is beneficial for low-signature propellants. researchgate.net

In pyrotechnics , the high nitrogen content and decomposition pathways of tetrazine compounds can lead to environmentally friendly, low-toxicity formulations. researchgate.net Compounds like 3,6-dihydrazino-1,2,4,5-tetrazine have been used in smokeless pyrotechnic compositions. google.com The development of perchlorate-free pyrotechnics is an active area of research where tetrazine derivatives, such as alkaline earth metal salts of 3,6‐bis‐nitroguanyl‐1,2,4,5‐tetrazine, show promise due to their good thermal stability and excellent impact insensitivity. researchgate.net They are also explored for use in gas-generating compositions, such as those for airbags. researchgate.net

1,2,4,5 Tetrazine in Bioorthogonal Chemistry and Biomedical Research

Fundamental Principles of 1,2,4,5-Tetrazine Bioorthogonal Ligation

The cornerstone of this compound's utility in bioorthogonal chemistry is its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction, often referred to as the tetrazine ligation. pcbiochemres.comfrontiersin.orgnih.govresearchgate.netillinois.eduwikipedia.orgrsc.org This reaction involves the cycloaddition of an electron-deficient this compound (the diene) with an electron-rich, strained dienophile, such as trans-cyclooctene (B1233481) (TCO) or norbornene derivatives. mdpi.comnih.govresearchgate.netillinois.eduwikipedia.orgrsc.org

The reaction proceeds through an initial [4+2] cycloaddition, forming an unstable intermediate. This is rapidly followed by a retro-Diels-Alder reaction, which extrudes dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. researchgate.netillinois.eduwikipedia.org The irreversible expulsion of N₂ drives the reaction forward and prevents reversibility. A key advantage of the tetrazine ligation is its remarkable speed, with second-order rate constants reported to be as high as 10⁷ M⁻¹s⁻¹ for tetrazine and TCO derivatives, significantly faster than many other bioorthogonal reactions. mdpi.comillinois.edu This rapid kinetics, coupled with the reaction's high specificity and inertness to the complex biological environment, makes it exceptionally well-suited for in vivo applications. mdpi.compcbiochemres.comfrontiersin.orgnih.govrsc.orgresearchgate.netillinois.eduwikipedia.orgrsc.org Furthermore, the reaction is catalyst-free, minimizing potential toxicity and interference with biological processes. illinois.eduharvard.edu

The reaction kinetics can be influenced by the electronic properties of both the tetrazine and the dienophile, as well as steric factors. mdpi.comnih.gov For instance, the presence of electron-donating groups on the tetrazine can enhance its stability and solubility in biological media. nih.gov

Applications in Cellular and in vivo Imaging

This compound-based bioorthogonal reactions have found extensive applications in various imaging modalities, enabling the visualization and study of biomolecules and cellular processes in both cellular and living organism contexts. mdpi.comuniversityofcalifornia.edufrontiersin.orgnih.govrsc.orgharvard.eduacs.org This includes the labeling of cell surface glycoconjugates, cell membrane lipids, and glycans. nih.gov

Fluorescent Probes and "Turn-on" Fluorescence Mechanisms

A significant application of 1,2,4,5-tetrazines in imaging is the development of fluorogenic, or "turn-on," fluorescent probes. illinois.eduresearchgate.netrsc.orgrsc.orgencyclopedia.pubharvard.edunih.govbiorxiv.org In these probes, the tetrazine moiety is conjugated to a fluorophore, and in its unreacted state, the tetrazine efficiently quenches the fluorophore's emission. researchgate.netrsc.orgrsc.orgencyclopedia.pubharvard.edunih.gov Upon reaction with a dienophile via the IEDDA ligation, the tetrazine structure is altered, disrupting the quenching mechanism and leading to a substantial increase in fluorescence intensity. researchgate.netrsc.orgencyclopedia.pubharvard.edunih.gov This "turn-on" effect is highly advantageous for imaging, as it significantly reduces background signal, potentially eliminating the need for wash steps in live-cell imaging experiments. encyclopedia.pubharvard.edunih.govbiorxiv.org

Several mechanisms contribute to this fluorescence quenching, including photoinduced electron transfer (PET), resonant energy transfer, and through-bond energy transfer (TBET). illinois.eduresearchgate.netrsc.orgrsc.orgencyclopedia.pubharvard.edunih.gov For instance, in some red-absorbing dyes, PET from the excited dye to the electron-deficient tetrazine is the primary quenching mechanism. researchgate.net The efficiency of energy transfer and the resulting turn-on ratio are influenced by factors such as the excited-state energy gap and the distance between the tetrazine and the fluorophore. rsc.orgnih.gov

Common fluorophores used in conjunction with tetrazines include BODIPY dyes and Janelia Fluor dyes. illinois.eduharvard.eduencyclopedia.pubharvard.edunih.govrndsystems.com Researchers have achieved impressive fluorescence turn-on ratios, with some probes exhibiting enhancements of several hundred-fold, and even over a thousand-fold in optimized designs. encyclopedia.pubnih.gov These probes are particularly useful for live-cell imaging, allowing for real-time visualization of targeted molecules and processes. harvard.eduencyclopedia.pubharvard.edubiorxiv.orgrndsystems.com

Radiotracer Development for Imaging (e.g., ¹¹¹In, ¹⁸F radiolabeling)

This compound ligation is a leading strategy for the development of radiotracers, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.comfrontiersin.orgnih.govacs.orgacs.orgacs.orgnih.govmdpi.comsnmjournals.orggoogle.commdpi.comsnmjournals.orggoogle.comacs.orgmdpi.comsnmjournals.orgresearchgate.netresearchgate.netnih.gov The rapid kinetics and high specificity of the tetrazine reaction are crucial for achieving high target-to-background ratios and reducing radiation exposure to healthy tissues, especially when using short-lived radionuclides. mdpi.comacs.orggoogle.comsnmjournals.orgacs.orgresearchgate.net

Early successful applications include the development of a pretargeted SPECT imaging methodology in 2010 by Rossin et al., which utilized an ¹¹¹In-DOTA-labeled tetrazine with a TCO-functionalized antibody. mdpi.comsnmjournals.orgmdpi.comnih.gov

For PET imaging, fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide due to its favorable characteristics, including a short half-life (approximately 110 minutes) and high-resolution imaging capabilities. harvard.eduacs.orgmdpi.comgoogle.commdpi.comsnmjournals.orggoogle.comacs.orgsnmjournals.orgresearchgate.netturkupetcentre.net The radiolabeling of tetrazines with ¹⁸F has received significant attention. While direct ¹⁸F-fluorination of tetrazines can be challenging due to the sensitivity of the tetrazine scaffold, methods involving copper-mediated fluorinations using stannane (B1208499) precursors have been developed and optimized to achieve satisfactory radiochemical yields. acs.orgmdpi.comgoogle.commdpi.comsnmjournals.orggoogle.comacs.orgsnmjournals.orgresearchgate.net

Beyond ¹¹¹In and ¹⁸F, other radionuclides such as copper-64 (⁶⁴Cu), gallium-68 (B1239309) (⁶⁸Ga), zirconium-89 (B1202518) (⁸⁹Zr), scandium-44 (B1211369) (⁴⁴Sc), carbon-11 (B1219553) (¹¹C), lutetium-177 (B1209992) (¹⁷⁷Lu), and lead-212 (²¹²Pb) have also been explored for tetrazine-based radiotracer development. mdpi.comacs.orgmdpi.comsnmjournals.orgmdpi.comresearchgate.netturkupetcentre.net

Pre-targeted Labeling Strategies

Pre-targeted labeling is a powerful strategy in nuclear imaging that leverages the rapid kinetics of bioorthogonal reactions like the tetrazine ligation to improve imaging contrast and reduce radiation burden. mdpi.comacs.orgacs.orgnih.govsnmjournals.orggoogle.commdpi.comsnmjournals.orgacs.orgmdpi.comturkupetcentre.net This approach typically involves a two-step process:

Pretargeting Step: An unlabeled targeting agent, such as a monoclonal antibody (mAb) or a nanomedicine, is modified with a bioorthogonal handle (e.g., TCO) and administered to the subject. This agent is allowed sufficient time to accumulate at the target site (e.g., tumor) and clear from the blood and healthy tissues. mdpi.comacs.orgacs.orgnih.govgoogle.comsnmjournals.orgacs.orgmdpi.comturkupetcentre.net

Labeling Step: A small, rapidly clearing radiolabeled probe (e.g., a tetrazine-conjugated radiotracer) is then administered. This probe quickly reacts with the pre-localized bioorthogonal handle at the target site. mdpi.comacs.orgacs.orgnih.govgoogle.comsnmjournals.orgacs.orgmdpi.comturkupetcentre.net

This sequential administration allows for the use of short-lived radionuclides, which would otherwise clear too quickly to provide sufficient accumulation with directly labeled targeting agents. mdpi.comacs.orggoogle.comsnmjournals.orgacs.orgresearchgate.net The result is significantly enhanced target-to-background ratios, leading to clearer images and a minimized radiation dose to non-target tissues. mdpi.comacs.orggoogle.comsnmjournals.orgacs.orgresearchgate.net The tetrazine-TCO ligation is particularly well-suited for pretargeting due to its exceptional speed and high specificity in vivo. mdpi.comfrontiersin.orgacs.orgacs.orgnih.govsnmjournals.orggoogle.commdpi.comacs.orgmdpi.comturkupetcentre.net

Super-Resolution Microscopy

This compound-based dyes are instrumental in super-resolution microscopy (SRM) techniques, including direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy. researchgate.netbiorxiv.orgrndsystems.comnih.gov The fluorogenic nature of many tetrazine-dye conjugates, where fluorescence is "turned on" upon reaction with a dienophile, is highly beneficial for SRM. researchgate.netbiorxiv.orgnih.gov This "turn-on" mechanism allows for efficient and specific labeling with a high signal-to-noise ratio, even at the single-molecule level. researchgate.netbiorxiv.orgnih.gov

Tetrazine-dyes enable linkage-error-free stoichiometric labeling of proteins at well-defined extracellular and intracellular positions. biorxiv.org They can be coupled directly to a protein of interest using bioorthogonal chemistry and unnatural amino acid technology. For example, the Diels-Alder reaction between TCO-modified noncanonical amino acids (ncAAs) and tetrazine-dye conjugates has been investigated for SRM, demonstrating specific labeling of cellular structures like the actin cytoskeleton. researchgate.netbiorxiv.org The cell permeability of various tetrazine-dyes can be leveraged for specific intra- and extracellular labeling in both fixed and living cells. researchgate.netbiorxiv.org

Genetically Targeted Protein Tagging and DNA Labeling

This compound chemistry offers a powerful approach for genetically targeted protein tagging. This involves the site-specific incorporation of tetrazine-containing unnatural amino acids (ncAAs) into proteins using genetic code expansion (GCE technology). universityofcalifornia.edunih.govresearchgate.netrsc.orgoregonstate.eduresearchgate.net By modifying the genetic machinery (e.g., using mutant pyrrolysyl-tRNA synthetase–tRNAᴾʸˡCUA pairs), a tetrazine-functionalized ncAA can be introduced at a specific amber stop codon within a protein sequence. nih.govrsc.orgresearchgate.net

Once the protein is expressed with the incorporated tetrazine, it can be rapidly and quantitatively labeled with a complementary strained dienophile (e.g., TCO) in vitro and in vivo. nih.govoregonstate.edu This method provides precise control over the labeling location and allows for the study of protein networks and structural changes in living cells. nih.govoregonstate.edu The resulting bioconjugates are stable under physiological conditions. nih.gov

Beyond proteins, 1,2,4,5-tetrazines have also been employed in DNA labeling applications. universityofcalifornia.edunih.govfrontiersin.org This includes post-synthetic modification of DNA and the observation of DNA behaviors in various stages of cell division. universityofcalifornia.edunih.govfrontiersin.org

1,2,4,5 Tetrazine in Materials Science and Optoelectronics

Design of 1,2,4,5-Tetrazine-Based Photo- and Electroactive Materials

The design of photo- and electroactive materials often incorporates this compound derivatives due to their inherent electronic features. The presence of four sp2 nitrogen atoms in the tetrazine ring contributes to its electron-deficient nature, providing a low energy π* type Lowest Unoccupied Molecular Orbital (LUMO). This characteristic makes this compound an effective electron acceptor, suitable for applications in crystal engineering and the development of charge-transfer materials.

The synthesis of 1,2,4,5-tetrazines typically involves a two-step process: the conversion of acyclic reagents into dihydro-1,2,4,5-tetrazines, followed by their oxidation to the desired aromatic 1,2,4,5-tetrazines. A variety of synthons are employed in these syntheses, including formamidinium acetate, imidoesters, carbonitriles, imidoyl chlorides, aldehydes, guanidine (B92328) hydrochloride, thiocarbohydrazide (B147625), and ethyl diazoacetate. The strategic introduction of substituents, such as electron-donating or electron-withdrawing groups, into the tetrazine core or conjugated rings allows for fine-tuning of the absorption and emission properties of these materials. Researchers also design polycyclic compounds where the this compound unit is fused with other heterocyclic compounds, such as 1,2,4-triazole (B32235) or pyrazole (B372694), to achieve specific functionalities.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

This compound and its derivatives are valuable components in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their utility in these optoelectronic devices is primarily attributed to their low-energy n→π* electronic transitions, which are crucial for efficient light emission and charge transport.

Photoluminescent Properties and Their Exploitation

This compound derivatives exhibit excellent photoluminescent properties, largely due to their π→π* electronic transitions. Many this compound compounds are characterized by intense colors, often appearing in shades of violet and red. This vibrant coloration is a direct consequence of weak

Coordination Chemistry and Supramolecular Assemblies of 1,2,4,5 Tetrazines

1,2,4,5-Tetrazine as a Ligand in Metal Complexes

This compound and its 3,6-disubstituted derivatives exhibit a distinct coordination chemistry, characterized by their ability to bind effectively to multiple metal ions. researchgate.netnih.govacs.org These compounds can function as ditopic or chelating ligands, coordinating to a diverse range of metal centers including Fe²⁺, Ni²⁺, Ag⁺, Cu(I), Cu(II), Hg(I)/Hg(II), and lanthanides such as Y, Gd, Tb, and Dy, as well as Ru. researchgate.netrsc.orgnih.govrsc.orgacs.orgosti.govrsc.orgacs.org Prominent examples of tetrazine ligands in coordination chemistry include 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) and 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. rsc.orgacs.orgosti.govfishersci.caamericanelements.com The electron-deficient nature of the tetrazine ring, stemming from its four nitrogen atoms, facilitates its reduction to stable radical anions upon one-electron transfer, and in some instances, even to dianionic species. researchgate.netunifi.itresearchgate.netrsc.orgchinesechemsoc.org

Electron and Charge Transfer Phenomena in Coordination

The low-lying π* orbital localized on the four nitrogen atoms of the this compound ring is crucial for its electronic properties in coordination complexes. This orbital is responsible for intense low-energy charge transfer absorptions and can contribute to the electrical conductivity observed in some coordination polymers. researchgate.net The redox properties of tetrazines are particularly well-suited for establishing strong exchange-coupling pathways in magnetic materials. nih.gov

Metal-to-ligand charge transfer (MLCT) transitions are commonly observed in tetrazine-metal complexes, such as those involving copper(I) and iridium. researchgate.netrsc.org For instance, the formation of copper(I)-tetrazine complexes can lead to a shift in the reduction potential of the tetrazine ligand to less negative values. rsc.org Furthermore, intramolecular charge transfer (ICT) bands and corresponding emission bands, which are modulated by the substitution pattern and the presence of bridging units, have been reported in donor-acceptor systems featuring tetrazine. unige.ch

Bridging Ligand Capabilities

1,2,4,5-Tetrazines are well-known for their ability to act as versatile bridging ligands, connecting multiple metal centers in various structural arrangements. researchgate.netnih.gov Substituted 1,4-dihydro-1,2,4,5-tetrazines have also been employed in this capacity. researchgate.net This bridging capability facilitates efficient and variable metal-metal interactions, leading to the formation of diverse architectures, including dinuclear complexes, one-dimensional (1D) polymeric chains, and three-dimensional (3D) frameworks. rsc.orgmdpi.comrsc.org

A notable example of their bridging capacity is the unprecedented μ₄-coordination mode observed for unsubstituted this compound and 3,6-dimethyl-1,2,4,5-tetrazine in complexes with silver(I) and copper(I) ions. rsc.org In these structures, all four nitrogen atoms of the tetrazine ring function as lone pair donors. This bridging capability is particularly significant in the context of magnetic materials, where the reduction of the tetrazine bridge to a radical anion can enhance magnetic coupling between metal centers. researchgate.netrsc.orgnih.gov

Paramagnetic Radical and Mixed-Valent Intermediates

The coordination chemistry of 1,2,4,5-tetrazines is also characterized by the unusual stability of paramagnetic radical and mixed-valent intermediates. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy often reveals well-resolved hyperfine structures in these radical complexes, confirming that electron addition primarily occurs on the tetrazine ring. researchgate.netacs.org

The ability of the tetrazine ring to reversibly capture an electron to form a radical anion (Tz•⁻) is a key feature. unifi.itresearchgate.net Under specific, carefully controlled anhydrous and inert conditions, and by coordinating the nitrogen atoms to metal centers (e.g., lanthanide ions), the highly reactive dianionic tetrazine species (Tz²⁻) has been successfully isolated and structurally characterized in lanthanocene complexes. researchgate.netrsc.org This represents a significant achievement, as the dianion radical of an s-tetrazine had not been previously isolated. researchgate.net

Mixed-valence bimetallic complexes, such as Cu¹·⁵Cu¹·⁵ species, have been reported where the unpaired electron is equally distributed between the two metal centers, as supported by density functional theory (DFT) calculations. rsc.org Similarly, tetranuclear mercury complexes exhibiting Hg(I)/Hg(II) mixed valence have been isolated using tetrazine-based ligands. nih.govacs.org Structural analysis of these complexes reveals characteristic changes in intra-tetrazine bond distances upon electron transfer, such as the elongation of N-N bonds in the tetrazine moiety upon reduction. researchgate.netacs.org

Coordination-Driven Polymeric Energetic Frameworks

1,2,4,5-Tetrazines are increasingly explored in the design and development of coordination polymers and metal-organic frameworks (MOFs) for applications as energetic materials. rsc.orgosti.gov Their inherent electron-deficient nature allows tetrazine derivatives to serve as redox-active constituents within MOF matrices. This property can lead to the formation of stable anion radicals, which in turn can accelerate the reaction kinetics in charge-discharge processes, for example, in lithium-oxygen batteries. chinesechemsoc.org

The modularity offered by tetrazine-based frameworks allows for fine-tuning of material properties. By varying the metal center, incorporating energetic substituents onto the tetrazine ligand, and selecting appropriate oxidizing anions, researchers can achieve enhanced control over the sensitivity and performance characteristics of these energetic complexes. osti.gov Furthermore, the integration of tetrazine units into palladium-based metal-organic cages has been shown to induce structural transformations, highlighting their potential in dynamic framework systems. kent.ac.uk

Supramolecular Assembly of Tetrazine Derivatives

Tetrazine derivatives are highly versatile molecules for supramolecular assembly, leveraging their unique reactivity and aromatic character. kent.ac.uk Supramolecular chemistry, which involves the construction of complex architectures from simpler components through reversible non-covalent or dynamic-covalent bond formation, greatly benefits from the properties of tetrazines. kent.ac.uknottingham.ac.uk Given their structural similarity to benzene (B151609), tetrazines can often replace rigid benzene units in existing ligand designs, thereby imparting their distinctive reactivity to known supramolecular structures. kent.ac.uk